molecular formula C14H9N3O3S B2907135 (Z)-2-cyano-3-(2-(4-nitrophenyl)furan-3-yl)prop-2-enethioamide CAS No. 708291-16-1

(Z)-2-cyano-3-(2-(4-nitrophenyl)furan-3-yl)prop-2-enethioamide

Cat. No. B2907135
CAS RN: 708291-16-1
M. Wt: 299.3
InChI Key: LFLBREYDUATPHP-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-3-(2-(4-nitrophenyl)furan-3-yl)prop-2-enethioamide, also known as NITD-008, is a chemical compound that has gained attention in the scientific community due to its potential as an antiviral agent.

Advantages and Limitations for Lab Experiments

One advantage of (Z)-2-cyano-3-(2-(4-nitrophenyl)furan-3-yl)prop-2-enethioamide is its broad-spectrum antiviral activity, making it a potential candidate for the treatment of multiple viral infections. However, one limitation is its low solubility, which can make it difficult to administer in vivo.

Future Directions

Future research on (Z)-2-cyano-3-(2-(4-nitrophenyl)furan-3-yl)prop-2-enethioamide could focus on improving its solubility and bioavailability, as well as exploring its potential as a treatment for other viral infections. Additionally, studies could investigate the use of (Z)-2-cyano-3-(2-(4-nitrophenyl)furan-3-yl)prop-2-enethioamide in combination with other antiviral agents to enhance its effectiveness.

Synthesis Methods

The synthesis of (Z)-2-cyano-3-(2-(4-nitrophenyl)furan-3-yl)prop-2-enethioamide involves a multi-step process that includes the reaction of furan-3-carbaldehyde and 4-nitrobenzaldehyde with ethyl cyanoacetate to yield the intermediate compound. This intermediate is then reacted with thiosemicarbazide to form the final product, (Z)-2-cyano-3-(2-(4-nitrophenyl)furan-3-yl)prop-2-enethioamide.

Scientific Research Applications

(Z)-2-cyano-3-(2-(4-nitrophenyl)furan-3-yl)prop-2-enethioamide has been extensively studied for its potential as an antiviral agent against a variety of viruses, including dengue virus, yellow fever virus, and hepatitis C virus. In vitro studies have shown that (Z)-2-cyano-3-(2-(4-nitrophenyl)furan-3-yl)prop-2-enethioamide inhibits viral replication by targeting the viral RNA-dependent RNA polymerase.

properties

IUPAC Name

(Z)-2-cyano-3-[2-(4-nitrophenyl)furan-3-yl]prop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S/c15-8-11(14(16)21)7-10-5-6-20-13(10)9-1-3-12(4-2-9)17(18)19/h1-7H,(H2,16,21)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLBREYDUATPHP-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CO2)C=C(C#N)C(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C=CO2)/C=C(/C#N)\C(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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